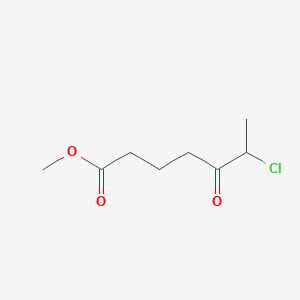

Methyl 6-chloro-5-oxoheptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-chloro-5-oxoheptanoate is a useful research compound. Its molecular formula is C8H13ClO3 and its molecular weight is 192.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Intermediate in Leukotriene Synthesis

Methyl 6-chloro-5-oxoheptanoate serves as a precursor in the synthesis of biologically significant molecules. For instance, a method involves its use to prepare Methyl 5S-(benzoyloxy)-6-oxohexanoate, a key intermediate in the synthesis of the leukotriene B4, which is a product of arachidonic acid metabolism through lipoxygenase pathways. This synthesis employs a simple route from 2-cyclohexen-1-one using Schreiber's unsymmetrical ozonolysis protocol, highlighting the chemical's versatility in synthesizing complex biological molecules (Hayes & Wallace, 1990).

Oxidation Studies

This compound's derivatives are studied for their oxidation behavior. A specific study focused on the oxidation of 2-methylcyclohexanone and cyclohexanone by dioxygen, catalyzed by vanadium-containing heteropolyanions, leading to the formation of 6-oxoheptanoic acid among other products. This research offers insight into solvent effects on oxidation reactions, which is crucial for developing efficient catalytic processes in organic chemistry (Atlamsani, Brégeault, & Ziyad, 1993).

Role in Photocatalytic Degradation

The photocatalytic degradation of pollutants using semiconductors like titanium dioxide (TiO2) and zinc oxide (ZnO) is a vital area of research for environmental remediation. Studies involving the degradation of dyes like Methyl Orange and Rhodamine 6G under various conditions have shown significant decolorization, indicating the potential application of this compound derivatives in water treatment and pollution control. The research emphasizes the importance of catalyst choice, dye concentration, and pH in optimizing photocatalytic processes (Kansal, Singh, & Sud, 2007).

Biodiesel Fuel Oxidation

The oxidation of biodiesel fuels is another research application where this compound's derivatives play a role. Detailed chemical kinetic mechanisms were developed to study the oxidation of unsaturated esters, including methyl-5-decenoate and methyl-9-decenoate. This research aids in understanding the combustion behavior of biodiesel fuels, with implications for improving diesel and homogeneous charge compression ignition (HCCI) engines' efficiency and emissions (Herbinet, Pitz, & Westbrook, 2009).

Propiedades

IUPAC Name |

methyl 6-chloro-5-oxoheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-6(9)7(10)4-3-5-8(11)12-2/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITSKVBTNATBGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCCC(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)

![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)

![(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2542061.png)

![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2542075.png)